2-Benzoyl-6-methoxypyridine
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Overview
Description
2-Benzoyl-6-methoxypyridine is an organic compound with the molecular formula C13H11NO2 It is a derivative of pyridine, featuring a benzoyl group at the 2-position and a methoxy group at the 6-position
Mechanism of Action
Biochemical Pathways
This reaction is known for its mild and functional group tolerant conditions, and the use of relatively stable, readily prepared, and environmentally benign organoboron reagents .
Result of Action
Related compounds have been involved in the synthesis of various biologically active molecules, including anti-depressants , and in the formation of key heterocycles .
Action Environment
The suzuki–miyaura coupling, in which similar compounds are involved, is known for its environmentally benign nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzoyl-6-methoxypyridine typically involves the reaction of 2-chloropyridine with benzoyl chloride in the presence of a base, followed by methoxylation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions: 2-Benzoyl-6-methoxypyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts like palladium can facilitate substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Benzoyl-6-methoxypyridine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
2-Benzoylpyridine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
6-Methoxypyridine: Lacks the benzoyl group, affecting its biological activity and applications.
2-Benzoyl-4-methoxypyridine: Similar structure but with the methoxy group at the 4-position, leading to variations in reactivity and applications.
Uniqueness: 2-Benzoyl-6-methoxypyridine is unique due to the specific positioning of the benzoyl and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various scientific fields.
Properties
IUPAC Name |
(6-methoxypyridin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c1-16-12-9-5-8-11(14-12)13(15)10-6-3-2-4-7-10/h2-9H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSONXKRSOCOKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=N1)C(=O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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